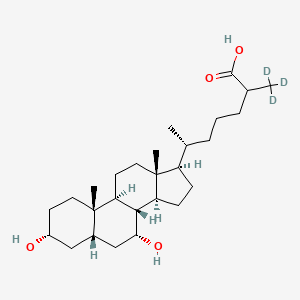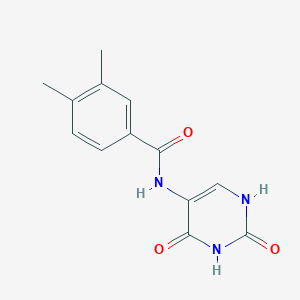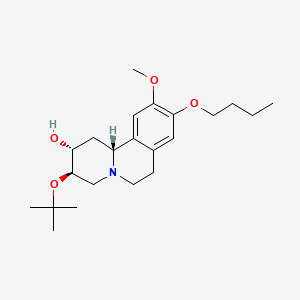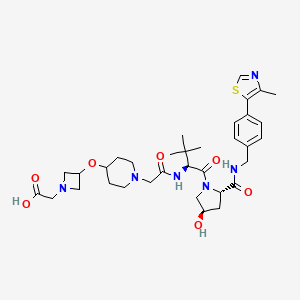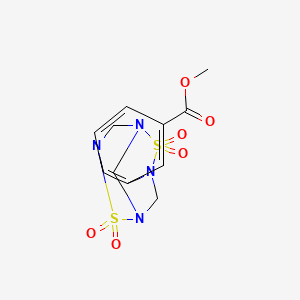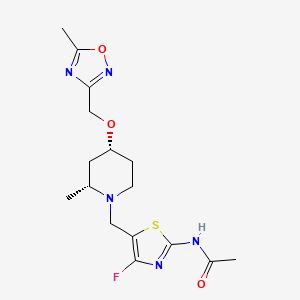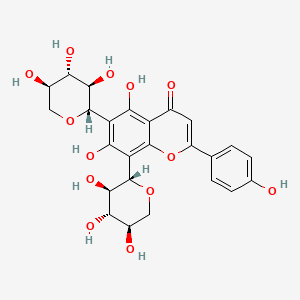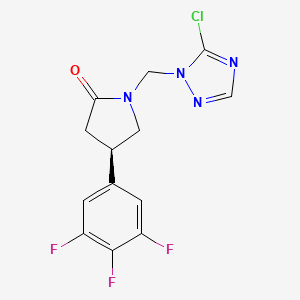
Phoenixin-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phoenixin-20 is a newly identified pleiotropic neuropeptide that is abundantly expressed in various brain regions. It is derived from the small integral membrane protein 20 (SMIM20) and is known for its involvement in regulating reproductive functions, food intake, memory, anxiety, inflammation, neuronal and microglial activity, energy metabolism, and body fluid balance . This compound has shown potential as a therapeutic agent due to its diverse physiological roles .
準備方法
Synthetic Routes and Reaction Conditions
Phoenixin-20 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The purification process is also scaled up, often involving preparative HPLC to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Phoenixin-20 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during the purification process .
科学的研究の応用
Phoenixin-20 has a wide range of scientific research applications:
Neuroscience: This compound is studied for its role in regulating neuronal and microglial activity, memory, and anxiety.
Endocrinology: It influences reproductive functions by stimulating the release of luteinizing hormone and regulating the estrous cycle.
Metabolism: This compound is involved in energy metabolism and body fluid balance.
Cardiovascular Research: It has been shown to affect cardiovascular function.
Inflammation: This compound exhibits anti-inflammatory properties and is studied for its potential in treating inflammatory diseases.
Neuroprotection: It has neuroprotective effects, particularly in models of ischemic stroke.
作用機序
Phoenixin-20 exerts its effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction activates various intracellular signaling pathways, including the CREB/PGC-1α pathway, which promotes mitochondrial biogenesis in neurons . This compound also modulates the expression of genes involved in inflammation, reproduction, and metabolism .
類似化合物との比較
Phoenixin-20 is similar to other neuropeptides such as:
Phoenixin-14: A shorter form of Phoenixin with 14 amino acids, sharing similar biological activities.
Nesfatin-1: Another neuropeptide involved in regulating food intake and energy metabolism.
Kisspeptin: A neuropeptide that regulates reproductive functions.
Ghrelin: A peptide hormone that stimulates appetite and regulates energy balance.
This compound is unique due to its broad range of physiological functions and its potential as a therapeutic agent for various conditions .
特性
分子式 |
C101H153N25O29 |
|---|---|
分子量 |
2181.4 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H153N25O29/c1-12-54(10)83(120-76(131)48-108-85(139)55(11)103)98(152)123-82(53(8)9)95(149)113-61(31-34-73(104)128)86(140)112-62(33-36-77(132)133)87(141)116-67(44-78(134)135)91(145)122-80(51(4)5)96(150)114-63(32-35-74(105)129)99(153)126-40-22-30-72(126)101(155)125-39-20-28-70(125)93(147)109-47-75(130)110-65(41-50(2)3)89(143)111-60(27-18-19-37-102)88(142)121-81(52(6)7)97(151)117-66(43-57-46-107-59-26-17-16-25-58(57)59)90(144)119-69(49-127)92(146)118-68(45-79(136)137)100(154)124-38-21-29-71(124)94(148)115-64(84(106)138)42-56-23-14-13-15-24-56/h13-17,23-26,46,50-55,60-72,80-83,107,127H,12,18-22,27-45,47-49,102-103H2,1-11H3,(H2,104,128)(H2,105,129)(H2,106,138)(H,108,139)(H,109,147)(H,110,130)(H,111,143)(H,112,140)(H,113,149)(H,114,150)(H,115,148)(H,116,141)(H,117,151)(H,118,146)(H,119,144)(H,120,131)(H,121,142)(H,122,145)(H,123,152)(H,132,133)(H,134,135)(H,136,137)/t54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-/m0/s1 |
InChIキー |
IQRYUACIXWOSOA-PUGGNXOESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


